6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Enzyme Kinetics Atrazine Degradation Pathway Substrate Specificity

6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 13704-43-3), also referred to as N,N-dimethylammelide or Altretamine Diketo Analog (USP), is a heterocyclic small molecule (C5H8N4O2, MW 156.14) belonging to the s-triazine-2,4-dione class. It features a dimethylamino substituent at the 6-position of the triazine ring, distinguishing it from primary and secondary N-alkyl ammelide analogs.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 13704-43-3
Cat. No. B12750684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione
CAS13704-43-3
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)NC(=O)N1
InChIInChI=1S/C5H8N4O2/c1-9(2)3-6-4(10)8-5(11)7-3/h1-2H3,(H2,6,7,8,10,11)
InChIKeyKLZJOORFZITGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 13704-43-3): Core Identity and Procurement-Relevant Classification


6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 13704-43-3), also referred to as N,N-dimethylammelide or Altretamine Diketo Analog (USP), is a heterocyclic small molecule (C5H8N4O2, MW 156.14) belonging to the s-triazine-2,4-dione class . It features a dimethylamino substituent at the 6-position of the triazine ring, distinguishing it from primary and secondary N-alkyl ammelide analogs. The compound is documented as a substrate for the bacterial enzyme AtzC (N-isopropylammelide isopropylaminohydrolase) in the atrazine degradation pathway [1] and has been profiled in biochemical screening panels, showing inhibition of human coagulation Factor XIIIa (IC50 = 50 µM) and tissue transglutaminase 2 (IC50 = 200 µM) [2]. It is also utilized as a USP reference standard for the analytical quality control of Altretamine [3].

Why 6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione Cannot Be Replaced by Generic s-Triazine-2,4-dione Analogs


The N-substitution pattern on the 6-position of the s-triazine-2,4-dione scaffold dictates both enzyme recognition and physicochemical properties. AtzC kinetic profiling demonstrates that the dimethylamino substituent confers a KM of 155 µM and a kcat of 10.7 s⁻¹, which are markedly different from the natural substrate N-isopropylammelide (KM = 406 µM, kcat = 13.3 s⁻¹) and from N-t-butylammelide (kcat = 0.07 s⁻¹) [1]. In the context of analytical reference standards, the specific tautomeric and electronic signature of the dimethylamino analog is required to resolve Altretamine-related impurities by chromatographic methods; generic ammelide or N-ethylammelide standards cannot serve this function [2]. These differences in molecular recognition and spectral properties mean that substituting a structurally similar analog without experimental validation risks both erroneous kinetic conclusions and analytical method failure.

Quantitative Differentiation Evidence for 6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione Against Closest Analogs


AtzC Substrate Kinetics: N,N-Dimethylammelide vs. N-Isopropylammelide and Other N-Alkyl Congeners

The kinetic parameters of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (N,N-dimethylammelide) for the enzyme AtzC were determined alongside eight other N-substituted ammelide analogs in a single head-to-head study [1]. The dimethylamino derivative displays a KM of 155 µM, which is 2.6-fold lower (higher apparent binding affinity) than the natural substrate N-isopropylammelide (KM = 406 µM). Its turnover number (kcat = 10.7 s⁻¹) is moderately lower than that of N-isopropylammelide (kcat = 13.3 s⁻¹), yielding a catalytic efficiency (kcat/KM ≈ 0.069 s⁻¹µM⁻¹) comparable to the natural substrate (kcat/KM ≈ 0.033 s⁻¹µM⁻¹). By contrast, the bulkier N-t-butylammelide is a very poor substrate with a kcat of only 0.07 s⁻¹, underscoring the steric constraints at the active site [2].

Enzyme Kinetics Atrazine Degradation Pathway Substrate Specificity

Analytical Reference Standard Utility: Altretamine Diketo Analog (USP) vs. Generic Triazine Impurity Standards

6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is designated as the Altretamine Diketo Analog in the United States Pharmacopeia, specifically employed as a reference standard for the identification, purity assessment, and forced degradation studies of Altretamine drug substance and product [1]. Unlike generic s-triazine-2,4-dione standards such as ammelide or cyanuric acid, this compound bears the identical dimethylamino substitution pattern as altretamine and its process impurities, enabling accurate HPLC retention time matching and spectral identification critical for Abbreviated New Drug Application (ANDA) filings [1]. No other commercially available triazine-2,4-dione analog fulfills this compendial reference function for Altretamine.

Pharmaceutical Analysis Reference Standard ANDA Method Validation

Human Coagulation Factor XIIIa Inhibition: Rank-Order Potency Among Transglutaminase Inhibitors

In a biochemical panel curated by ChEMBL and deposited in BindingDB, 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione inhibited recombinant human Factor XIIIa with an IC50 of 50,000 nM (50 µM) [1]. By comparison, the most potent known synthetic FXIIIa inhibitors, such as tridegin-derived mimetics, achieve nanomolar potency (IC50 typically <100 nM) [2]. However, the majority of potent FXIIIa inhibitors are peptide-based or covalent warhead-bearing molecules with molecular weights >600 Da, whereas this compound (MW 156 Da) is among the smallest non-covalent, non-peptide scaffolds with measurable FXIIIa affinity. Within the restricted chemical space of low-molecular-weight triazine-2,4-diones, the dimethylamino substitution appears to confer measurable transglutaminase recognition, as tissue transglutaminase 2 (TG2) inhibition is weaker (IC50 = 200,000 nM), suggesting a 4-fold selectivity window for FXIIIa over TG2 within this scaffold [1].

Coagulation Cascade Transglutaminase Inhibition Antithrombotic Research

Broad Biological Activity Fingerprint: In Vitro and In Vivo Multi-Target Data for Compound Prioritization

A curated activity database (AODdatabase) collates diverse biological assay results for 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione, including: anticarcinogenic activity (prevention of DMBA-induced transformation of JB6 cells), antimalarial activity (killing of P. falciparum), antivenom activity (neutralization of N. naja venom lethality and inhibition of venom phospholipase A2), and antifungal activity (inhibition of A. niger cilia formation) [1]. These activities were observed at undefined concentrations and without direct head-to-head comparison with structural analogs in most assays, so they must be interpreted as a qualitative activity map. Nonetheless, the breadth of this profile across unrelated biological systems (cancer chemoprevention, parasitology, toxicology) is uncommon among simple triazine-2,4-dione congeners and suggests a polypharmacology not reported for N-methylammelide or N-ethylammelide in the same database [2].

Phenotypic Screening Anti-inflammatory Antimalarial Antivenom

Physicochemical Property Profile: Calculated LogP and Polar Surface Area Differentiation Among s-Triazine-2,4-diones

The calculated logP of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is -0.67 (Hit2Lead/ChemBridge) or -0.9 (XLogP3) , with a topological polar surface area (tPSA) of 73.8–81.8 Ų and 2 hydrogen bond donors plus 3 hydrogen bond acceptors . By comparison, N-isopropylammelide has a calculated logP of approximately -0.3 (estimated by fragment addition), making the dimethylamino derivative 0.4–0.6 log units more hydrophilic. This difference, while modest, is relevant in reversed-phase HPLC method development, where a shift in retention time of the order of 0.5–1 minute can occur between dimethylamino and isopropylamino analogs under standard C18 gradient conditions. Furthermore, the tPSA of ~74–82 Ų places the compound within the favorable range for oral bioavailability per Lipinski and Veber guidelines, whereas the t-butyl analog is calculated to exceed 85 Ų due to increased steric bulk .

Drug-likeness Physicochemical Properties Lead Optimization

High-Value Application Scenarios for 6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione Based on Verified Differentiation


Enzymology Studies of s-Triazine Herbicide Degradation Using AtzC Kinetics

Researchers investigating bacterial atrazine metabolism can employ 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione as a well-characterized AtzC substrate to probe structure-activity relationships at the enzyme active site. With a KM of 155 µM and kcat of 10.7 s⁻¹, it occupies a kinetic parameter space distinct from the natural substrate N-isopropylammelide, enabling competitive inhibition studies, metal cofactor substitution experiments, and enzyme engineering efforts where altered substrate specificity is desired [1].

USP Compendial Reference Standard for Altretamine ANDA Filing and Forced Degradation Studies

Quality control and analytical development laboratories supporting generic Altretamine applications require the Altretamine Diketo Analog (USP) as the specified reference standard for chromatographic system suitability, impurity profiling, and forced degradation studies. The compound's dimethylamino substitution pattern enables unambiguous identification of Altretamine-related process impurities and degradants, a function that cannot be replicated by ammelide, cyanuric acid, or other commercially available triazine standards [2].

Fragment-Based Drug Discovery for Factor XIIIa Anticoagulant Development

Medicinal chemistry groups targeting FXIIIa for novel anticoagulant development can use this compound as a validated, low-molecular-weight (156 Da) fragment hit with an IC50 of 50 µM against human FXIIIa. Its 4-fold selectivity window over tissue transglutaminase 2 (IC50 = 200 µM) provides an initial selectivity handle. As a purchasable, non-covalent scaffold, it serves as a tractable starting point for fragment growing or merging strategies, offering a chemical space alternative to higher-mass, peptide-derived inhibitors currently dominating the FXIIIa inhibitor landscape [3].

Phenotypic Screening Library Enrichment for Polypharmacology Discovery

Organizations building annotated compound collections for multi-target phenotypic screening may preferentially source 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione over simpler N-alkyl ammelides due to its uniquely broad biological annotation fingerprint. Documented activities spanning cancer chemoprevention, antimalarial, antivenom, and antifungal assays, combined with its favorable drug-likeness profile (logP ~ -0.8, tPSA ~74-82 Ų), make it a high-information-content entry in diversity-oriented screening decks [4].

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